molecular formula C15H26N2O5S B12727624 Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- CAS No. 103595-46-6

Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy-

Cat. No.: B12727624
CAS No.: 103595-46-6
M. Wt: 346.4 g/mol
InChI Key: CZKTZKCTDWOZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonamide core with a diethylaminoethyl group and three methoxy groups attached to the benzene ring. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- typically involves the reaction of benzenesulfonyl chloride with N-(2-(diethylamino)ethyl)-2,3,4-trimethoxyaniline. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog without the diethylaminoethyl and methoxy groups.

    N-(2-(Diethylamino)ethyl)benzenesulfonamide: Lacks the methoxy groups.

    N-(2-(Diethylamino)ethyl)-2-fluoranyl-benzenesulfonamide: Contains a fluorine atom instead of methoxy groups.

Uniqueness

Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- is unique due to the presence of three methoxy groups, which enhance its chemical reactivity and biological activity. These groups also contribute to its selectivity and potency as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

103595-46-6

Molecular Formula

C15H26N2O5S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2,3,4-trimethoxybenzenesulfonamide

InChI

InChI=1S/C15H26N2O5S/c1-6-17(7-2)11-10-16-23(18,19)13-9-8-12(20-3)14(21-4)15(13)22-5/h8-9,16H,6-7,10-11H2,1-5H3

InChI Key

CZKTZKCTDWOZEJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=C(C(=C(C=C1)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.